molecular formula C8H11BrN2O2 B13073888 5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13073888
M. Wt: 247.09 g/mol
InChI Key: WUDJWTWGUGMFKT-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and a methoxyethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of the amino and methoxyethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methylpyridin-2-one
  • 5-Amino-3-bromo-1-(2-methoxyethyl)pyridin-2-one

Uniqueness

Compared to similar compounds, 5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one may exhibit unique properties due to its specific functional groups and structural configuration

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-amino-3-bromo-1-(2-methoxyethyl)pyridin-2-one

InChI

InChI=1S/C8H11BrN2O2/c1-13-3-2-11-5-6(10)4-7(9)8(11)12/h4-5H,2-3,10H2,1H3

InChI Key

WUDJWTWGUGMFKT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

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